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For researchers, scientists, and drug development professionals grappling with the challenge

of multidrug resistance (MDR) in cancer, the choice of an effective chemosensitizer is critical.

Among the numerous agents developed, elacridar and valspodar have been subjects of

extensive investigation. This guide provides an objective comparison of their performance in

reversing chemoresistance, supported by experimental data, detailed methodologies, and

visual representations of their mechanisms of action.

At a Glance: Key Differences
Feature Elacridar (GF120918) Valspodar (PSC 833)

Target(s)

P-glycoprotein (P-gp) and

Breast Cancer Resistance

Protein (BCRP)[1][2]

P-glycoprotein (P-gp)[3]

Generation Third-generation inhibitor[4][5]
Second-generation inhibitor[5]

[6]

Mechanism

Potent, non-competitive

inhibitor of P-gp and BCRP[4]

[7]

A non-immunosuppressive

cyclosporin A analog that

directly inhibits P-gp[8][9]

Clinical Status
Development assumed to have

been discontinued[10]

Clinical development largely

discontinued due to limited

efficacy and toxicity[11][12][13]
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Mechanism of Action: Reversing Drug Efflux
Chemoresistance is often mediated by ATP-binding cassette (ABC) transporters like P-

glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[14][15]

These proteins act as drug efflux pumps, actively removing chemotherapeutic agents from

cancer cells, thereby reducing their intracellular concentration and efficacy.[14] Elacridar and

valspodar function by inhibiting these pumps, thus restoring the cytotoxic effects of anticancer

drugs.

Elacridar is a dual inhibitor, targeting both P-gp and BCRP.[1][2] This broad specificity is a

potential advantage as tumors can co-express multiple drug transporters. Valspodar, a

derivative of cyclosporin A, is a selective and potent inhibitor of P-gp.[3][8]
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Mechanism of Chemoresistance Reversal

In Vitro Performance: A Head-to-Head Comparison
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Numerous in vitro studies have demonstrated the potent ability of both elacridar and valspodar

to reverse MDR. Quantitative data from these studies highlight their comparative efficacy.

P-gp Inhibitory Activity
A key metric for evaluating these inhibitors is their half-maximal inhibitory concentration (IC50)

against P-gp.

Inhibitor Cell Line Assay IC50 Reference

Elacridar Kb-V1
Calcein-AM

efflux
193 nM [6]

Valspodar Kb-V1
Calcein-AM

efflux
2.64 µM [6]

Elacridar
Caki-1 and

ACHN cells

[3H]azidopine

labeling
0.16 µM [16]

As the data indicates, elacridar demonstrates significantly higher potency in inhibiting P-gp in

vitro, with an IC50 value approximately 12-14 times lower than that of valspodar in the calcein-

AM efflux assay.[6]

Reversal of Chemotherapy Resistance
The ultimate goal of these inhibitors is to re-sensitize resistant cancer cells to

chemotherapeutic agents. The fold-reversal of resistance is a common measure of this effect.
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Cell Line
Chemotherape
utic

Inhibitor
(Conc.)

Fold-Reversal
of IC50

Reference

A2780PR1

(PAC-resistant

ovarian cancer)

Paclitaxel
Elacridar (0.1

µM)
162-fold [4]

A2780PR2

(PAC-resistant

ovarian cancer)

Paclitaxel
Elacridar (0.1

µM)
397-fold [4]

A2780PR1

(PAC-resistant

ovarian cancer)

Doxorubicin
Elacridar (0.1

µM)
46-fold [4]

A2780PR2

(PAC-resistant

ovarian cancer)

Doxorubicin
Elacridar (0.1

µM)
92.8-fold [4]

MDA-MB-

435mdr
NSC 279836 Valspodar

Almost complete

reversal
[3]

Kb-V1 Paclitaxel Valspodar (1 µM)
Almost complete

reversal
[6]

These studies show that both elacridar and valspodar can effectively reverse resistance to

various chemotherapeutic drugs in multidrug-resistant cell lines.

In Vivo Efficacy and Pharmacokinetics
Preclinical in vivo studies have been conducted to assess the impact of these inhibitors on the

pharmacokinetics of co-administered chemotherapeutics.
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Animal Model
Chemotherape
utic

Inhibitor Key Finding Reference

Nude mice Paclitaxel Elacridar

2.5- to 7.2-fold

increase in brain

concentration

[6]

Nude mice Paclitaxel Valspodar

6- to 8-fold

increase in brain

concentration

[6]

FVB wild-type

mice
- Elacridar

Higher

concentration in

the brain than

plasma (except

at 4h)

[2]

Rats
P-gp/BCRP

substrates

Elacridar (8.9

mg/hr/kg)

Sufficient to

inhibit P-gp and

BCRP-mediated

efflux at the BBB

[17][18]

Rats P-gp substrates
Valspodar (0.9

mg/hr/kg)

Sufficient to

inhibit P-gp-

mediated efflux

at the BBB

[17][18]

While both inhibitors increase the brain penetration of paclitaxel, valspodar appeared to have a

slightly greater effect in this particular study.[6] However, elacridar and another third-

generation inhibitor, tariquidar, achieved higher brain-to-plasma ratios, suggesting a more

preferential modulation of P-gp at the blood-brain barrier.[6]

Clinical Trials and Outcomes
Despite promising preclinical data, the clinical development of both elacridar and valspodar

has been challenging.

Elacridar: Phase I clinical trials showed that elacridar could increase the systemic exposure to

oral paclitaxel and topotecan with a manageable safety profile, with neutropenia being a
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common side effect.[4][7] However, its development is presumed to have been discontinued.

[10]

Valspodar: Clinical trials with valspodar in various cancers, including acute myeloid leukemia

(AML) and ovarian cancer, have largely been disappointing.[11][19][20] While it could be safely

co-administered with chemotherapy and increase the intracellular concentration of drugs like

daunorubicin in P-gp-positive leukemic blasts, it did not translate into improved clinical

outcomes such as remission rates or overall survival.[11][21][22] The combination of valspodar

with chemotherapy often led to increased toxicity.[11]

Experimental Protocols
P-glycoprotein Inhibition Assay (Cell-Based)
This protocol describes a common method for assessing the P-gp inhibitory potential of a

compound using a cell-based assay.
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Seed P-gp overexpressing cells
(e.g., Caco-2, MDCK-MDR1)

in 96-well plates

Incubate cells for 24-48 hours
to form a monolayer

Pre-incubate cells with
test compound (e.g., Elacridar)

or control for 30-60 minutes

Add a fluorescent P-gp substrate
(e.g., Calcein-AM, Rhodamine 123)

Incubate for a defined period
(e.g., 60-120 minutes)

Measure intracellular fluorescence
using a plate reader or flow cytometer

Calculate percent inhibition
relative to control

Click to download full resolution via product page

Workflow for P-gp Inhibition Assay

Materials:

P-gp overexpressing cell line (e.g., Caco-2, LLC-PK1-MDR1, or MDCK-MDR1).[23]

Cell culture medium and supplements.
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96-well plates.

Test compounds (Elacridar, Valspodar) and positive control inhibitor.

Fluorescent P-gp substrate (e.g., Calcein-AM, Rhodamine 123).

Assay buffer.

Fluorescence plate reader or flow cytometer.

Procedure:

Cell Seeding: Seed the P-gp overexpressing cells in a 96-well plate at an appropriate density

and allow them to adhere and form a confluent monolayer, which can take 24-48 hours.[16]

Compound Incubation: Remove the culture medium and wash the cells with assay buffer.

Pre-incubate the cells with various concentrations of the test inhibitor (e.g., elacridar) or a

known P-gp inhibitor (positive control) for 30-60 minutes at 37°C.[24]

Substrate Addition: Add a fluorescent P-gp substrate to the wells containing the test

compounds and controls.

Incubation: Incubate the plate at 37°C for a specific duration (e.g., 60-120 minutes) to allow

for substrate uptake and efflux.

Fluorescence Measurement: After incubation, wash the cells to remove the extracellular

substrate. Measure the intracellular fluorescence using a fluorescence plate reader or by

flow cytometry.

Data Analysis: The increase in intracellular fluorescence in the presence of the inhibitor is

indicative of P-gp inhibition. Calculate the IC50 value by plotting the percentage of inhibition

against the logarithm of the inhibitor concentration.

Chemosensitivity Assay (MTT Assay)
This assay determines the ability of an inhibitor to reverse resistance to a chemotherapeutic

agent.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b1662867?utm_src=pdf-body
https://www.selleckchem.com/products/elacridar-gf120918.html
https://www.benchchem.com/product/b1662867?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2628205/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662867?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Chemoresistant and sensitive cancer cell lines.

Cell culture medium and supplements.

96-well plates.

Chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin).

Inhibitor (Elacridar or Valspodar).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

DMSO.

Microplate reader.

Procedure:

Cell Seeding: Seed the chemoresistant and sensitive cells in 96-well plates and allow them

to attach overnight.[4]

Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent alone or in

combination with a fixed concentration of the inhibitor (e.g., 0.1 µM elacridar).[4] Include

wells with the inhibitor alone to assess its intrinsic cytotoxicity.

Incubation: Incubate the plates for 48-72 hours.[4]

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the

formation of formazan crystals by viable cells.

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan

crystals.

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm)

using a microplate reader.[16]
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Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine

the IC50 values for the chemotherapeutic agent in the presence and absence of the inhibitor.

The fold-reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic

alone by the IC50 in the presence of the inhibitor.

Conclusion
Both elacridar and valspodar are potent inhibitors of P-gp-mediated multidrug resistance.

Elacridar's dual inhibitory action on both P-gp and BCRP offers a theoretical advantage in

overcoming resistance mediated by multiple transporters. In vitro studies consistently

demonstrate elacridar's superior potency over valspodar in P-gp inhibition.

However, the clinical translation of these promising preclinical findings has been fraught with

challenges. Neither agent has demonstrated a clear clinical benefit that would justify its

widespread use, and both have been associated with increased toxicity when combined with

chemotherapy. The discontinuation of their clinical development highlights the complexities of

targeting MDR in cancer therapy. Future research may focus on developing more targeted and

less toxic inhibitors or exploring novel drug delivery systems to enhance their therapeutic index.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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